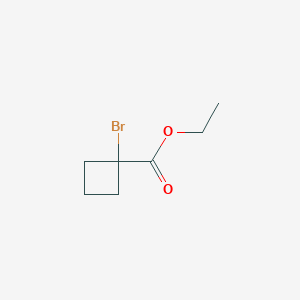

Ethyl 1-bromocyclobutanecarboxylate

説明

特性

IUPAC Name |

ethyl 1-bromocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-2-10-6(9)7(8)4-3-5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVNSHXHFRIXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188624 | |

| Record name | Ethyl alpha-bromocyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35120-18-4 | |

| Record name | Ethyl 1-bromocyclobutanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35120-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-bromocyclobutanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035120184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35120-18-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl alpha-bromocyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl α-bromocyclobutanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 1-BROMOCYCLOBUTANECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AX1RMD8FYJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Alkylation of Phenolic Substrates in DMF

A widely employed method involves the alkylation of phenolic compounds with ethyl 1-bromocyclobutanecarboxylate under basic conditions. For instance, 2-nitro-5-(trifluoromethyl)phenol reacts with the bromoester in N,N-dimethylformamide (DMF) at 80°C for 2 hours, achieving an 85% yield. The protocol leverages cesium carbonate as a base to deprotonate the phenol, facilitating nucleophilic displacement of bromide (Table 1).

Table 1: Reaction Conditions for Phenolic Alkylation

| Parameter | Value |

|---|---|

| Substrate | 2-Nitro-5-(trifluoromethyl)phenol |

| Solvent | DMF |

| Temperature | 80°C |

| Time | 2 hours |

| Base | Cesium carbonate |

| Yield | 85% |

The product is isolated via extraction with ethyl acetate, followed by drying over MgSO4 and concentration. Nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LC-MS) confirm the structure, with LC-MS showing a molecular ion peak at m/z 258 (M–H).

Extended Heating for Challenging Substrates

For less reactive substrates, prolonged heating at elevated temperatures is necessary. A 54-hour reaction at 120°C in DMF with 2-nitro-5-(trifluoromethyl)phenol and excess bromoester (1.2 equivalents) yields a crude product containing 26% of the desired compound. While the yield is lower, this method accommodates sterically hindered or electron-deficient phenols. Post-reaction workup involves aqueous extraction and column chromatography to separate unreacted starting material.

Coupling with Heterocyclic Amines

This compound also participates in coupling reactions with heterocyclic amines. For example, 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine reacts with the bromoester in N-methylpyrrolidone (NMP) at 80°C for 3 hours, followed by 2 hours at 100°C in the presence of sodium sulfide and cesium carbonate, yielding 60% of the product. This two-step protocol highlights the bromoester’s versatility in forming carbon–heteroatom bonds (Table 2).

Table 2: Heterocyclic Coupling Reaction Parameters

| Parameter | Value |

|---|---|

| Substrate | 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine |

| Solvent | NMP |

| Temperature | 80°C → 100°C |

| Time | 3 hours + 2 hours |

| Reagents | Sodium sulfide, Cs2CO3 |

| Yield | 60% |

Comparative Analysis of Methods

Efficiency and Scope

-

Phenolic Alkylation (80°C) : High yield (85%) and short reaction time make this ideal for electron-rich phenols.

-

Extended Heating (120°C) : Suitable for recalcitrant substrates but requires chromatographic purification.

-

Heterocyclic Coupling : Moderate yield (60%) but enables access to nitrogen-containing analogs.

Optimization Strategies

-

Solvent Selection : Polar aprotic solvents (DMF, NMP) enhance nucleophilicity and reaction rates.

-

Base Strength : Strong bases like Cs2CO3 improve deprotonation efficiency compared to weaker alternatives.

-

Temperature Control : Gradual heating minimizes side reactions, such as ester hydrolysis or elimination.

Applications in Organic Synthesis

This compound serves as a key intermediate in Heck-type alkenylation reactions , enabling the synthesis of styrenylated cyclobutanes. For example, its reaction with 4-methoxystyrene in DMF at 80°C produces ethyl 1-[(1E)-2-(4-methoxyphenyl)ethenyl]cyclobutanecarboxylate in 76% yield, demonstrating its utility in constructing conjugated systems. Additionally, it is a precursor to 1-aminocyclobutane carboxylic acids , valuable in peptide mimetics .

化学反応の分析

Ethyl 1-bromocyclobutanecarboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alkoxides, leading to the formation of various derivatives.

Reduction Reactions: The compound can be reduced to form cyclobutanecarboxylic acid derivatives.

Oxidation Reactions: Oxidation can lead to the formation of cyclobutanone derivatives.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Synthesis and Reaction Conditions

Ethyl 1-bromocyclobutanecarboxylate is often synthesized using various methods, which include:

- General Synthesis Method :

- Reactants: Ethyl bromoacetate, cyclobutane derivatives.

- Conditions: Typically involves solvents like DMF (N,N-dimethylformamide) at elevated temperatures (80°C to 120°C) for several hours.

Medicinal Chemistry

This compound plays a significant role in the development of pharmaceutical compounds. It has been utilized in the synthesis of potent inhibitors for various biological targets:

- URAT1 Inhibitors : In a systematic structure-activity relationship (SAR) study, this compound was used to synthesize novel URAT1 inhibitors, showcasing its potential in treating gout and hyperuricemia .

Organic Synthesis

This compound serves as an important building block in organic synthesis:

- S-Alkylation Reactions : It has been employed in selective S-alkylation reactions to produce thiazole and triazole derivatives, which are valuable in medicinal chemistry .

Material Science

This compound is also explored for applications in material science:

- Polymer Chemistry : The compound is investigated for its potential use in synthesizing polymeric materials with specific properties due to its unique cyclobutane structure.

Case Study 1: Synthesis of URAT1 Inhibitors

In a study published by MDPI, researchers synthesized a series of compounds using this compound as a key intermediate. The resulting compounds demonstrated significantly improved URAT1 inhibitory activities compared to existing drugs like lesinurad .

Case Study 2: Thiazolotriazole Derivatives

Another research highlighted the use of this compound in synthesizing thiazolotriazole compounds. The synthesis involved treating thione with this compound under specific conditions yielding high-purity products that were further evaluated for biological activity .

作用機序

The mechanism of action of ethyl 1-bromocyclobutanecarboxylate involves its interaction with specific molecular targets. For example, it can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active compounds . The bromine atom in the compound can participate in nucleophilic substitution reactions, which are crucial for its biological activity .

類似化合物との比較

Table 1: Comparative Analysis of this compound and Analogues

Structural and Functional Comparisons

Ring Size and Strain :

- The cyclobutane ring in this compound exhibits moderate ring strain compared to cyclopropane (higher strain) and cyclopentene (lower strain). This strain influences reactivity in ring-opening reactions, with cyclopropane derivatives (e.g., ethyl 1-(4-bromophenyl)cyclopropanecarboxylate) undergoing faster ring-opening due to higher angular strain .

- Cyclopentene derivatives (e.g., methyl 3-bromocyclopent-1-enecarboxylate) are more stable but participate in conjugated addition reactions owing to the unsaturated double bond .

Substituent Effects: Bromine in this compound enhances electrophilicity, enabling nucleophilic displacement (e.g., in SN2 reactions) and cross-coupling (e.g., Suzuki-Miyaura) . Cyano groups (e.g., ethyl 1-cyanocyclobutanecarboxylate) increase electron-withdrawing character, favoring nucleophilic attacks on the nitrile carbon . Fluorine and Boc-protected amines (e.g., ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate) improve metabolic stability and bioavailability, making them relevant in drug discovery .

Ester Group Variations :

- Ethyl esters (e.g., this compound) are bulkier than methyl esters (e.g., methyl 3-bromocyclopent-1-enecarboxylate), affecting steric hindrance in reactions. Methyl esters may exhibit faster hydrolysis rates due to lower steric protection .

生物活性

Ethyl 1-bromocyclobutanecarboxylate (C7H11BrO2) is a synthetic organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies. This article delves into its biological activity, synthesis, and applications, supported by relevant data and case studies.

This compound is characterized by its molecular weight of approximately 207.065 g/mol and can be synthesized through the bromination of ethyl cyclobutanecarboxylate, typically using bromine (Br2) or N-bromosuccinimide (NBS) as a brominating agent under specific conditions . The compound is a clear liquid at room temperature, with a boiling point ranging from 85 to 88 °C at reduced pressure .

The biological activity of this compound can be attributed to its ability to undergo various chemical reactions, including substitution, reduction, and oxidation. These reactions enable it to interact with biological molecules, acting as a substrate for enzymes involved in metabolic pathways. Notably, the bromine atom in the compound serves as a leaving group, facilitating nucleophilic substitution reactions that are crucial for synthesizing biologically active derivatives .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In one study, it was used in the synthesis of thiazolotriazoles, which exhibited significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected compounds derived from this compound were notably low, indicating potent activity against pathogens such as Streptococcus mutans and Escherichia coli (MIC: 8 μg/mL) .

Enzyme Inhibition Studies

This compound has also been explored for its role in enzyme inhibition. For instance, it has been utilized in the design of inhibitors targeting URAT1, a urate transporter implicated in gout pathology. Compounds derived from this compound demonstrated varying degrees of inhibition with IC50 values indicating their potency compared to standard drugs .

Case Study 1: Synthesis of Antimicrobial Agents

In a systematic exploration of structure-activity relationships (SAR), researchers synthesized several derivatives from this compound. Among these derivatives, compounds showed promising antimicrobial activity with MIC values significantly lower than those of conventional antibiotics .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 8 | S. mutans |

| Compound B | 16 | E. coli |

| Compound C | 32 | C. albicans |

Case Study 2: Development of URAT1 Inhibitors

Another study focused on the development of URAT1 inhibitors from this compound derivatives. The most potent compound exhibited an IC50 value significantly lower than existing treatments, showcasing the potential for developing new therapeutic agents for gout management .

Q & A

Q. What are the common synthetic routes for ethyl 1-bromocyclobutanecarboxylate, and what reaction conditions are typically employed?

this compound is synthesized via nucleophilic substitution or esterification reactions. A documented protocol involves reacting methylhydrazine with the brominated cyclobutane derivative in the presence of a base like N,N-diisopropylethylamine under nitrogen at 110°C for 15 hours, followed by purification via reverse-phase column chromatography (11% yield) . Key reagents and conditions include:

| Reagent/Condition | Role/Parameter |

|---|---|

| N,N-Diisopropylethylamine | Base, deprotonation agent |

| 110°C, 15 hours | Reaction temperature/duration |

| Reverse-phase chromatography | Purification method |

Characterization typically employs LCMS (m/z 297 [M+H]⁺) and HPLC (retention time: 1.15 minutes) .

Q. How is this compound characterized post-synthesis?

Post-synthesis characterization combines mass spectrometry (LCMS) to confirm molecular weight and HPLC for purity assessment. For example, LCMS data showing m/z 297 [M+H]⁺ aligns with the expected molecular ion, while HPLC retention time (1.15 minutes under specific gradient conditions) ensures minimal impurities . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are also recommended for structural elucidation of cyclobutane derivatives.

Q. What are the typical challenges in handling this compound due to its stability?

The bromine substituent introduces instability under prolonged heat or light exposure. Methodological recommendations include:

- Conducting reactions under inert atmospheres (e.g., nitrogen) .

- Storing the compound at low temperatures (≤ -20°C) in amber vials.

- Monitoring decomposition via periodic LCMS/HPLC to detect byproducts.

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving this compound?

Low yields (e.g., 11% in a documented synthesis ) may arise from steric hindrance at the cyclobutane ring or competing side reactions. Optimization strategies include:

- Temperature modulation : Testing lower temperatures (e.g., 80–100°C) to reduce decomposition.

- Catalyst screening : Exploring palladium or copper catalysts to facilitate coupling reactions.

- Solvent effects : Evaluating polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity.

- Stepwise purification : Implementing intermediate purification steps to isolate reactive intermediates.

Q. What computational methods predict the reactivity of the bromine substituent in cyclobutane derivatives?

Density functional theory (DFT) calculations can model the electronic environment of the bromine atom. For example:

- Electrostatic potential maps to identify nucleophilic attack sites.

- Transition state analysis for SN2 mechanisms at the cyclobutane carbon. Tools like PubChem’s PISTACHIO and BKMS_METABOLIC databases enable high-accuracy reactivity predictions for brominated compounds .

Q. How can researchers resolve contradictory data on the stability of this compound under varying pH conditions?

Contradictory stability profiles require systematic experimental design:

- Controlled degradation studies : Expose the compound to buffered solutions (pH 3–10) and monitor degradation kinetics via HPLC .

- Isolation of degradation products : Use preparative chromatography to identify byproducts (e.g., cyclobutane ring-opening compounds).

- Cross-validation : Compare results with structurally analogous esters (e.g., methyl 2-cyanocyclobutanecarboxylate ).

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。